Z-Asp-OBzl

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Z-Asp-OBzl is typically synthesized through the esterification of N-Carbobenzyloxy-L-aspartic acid with benzyl alcohol. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Z-Asp-OBzl undergoes various chemical reactions, including:

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: N-Carbobenzyloxy-L-aspartic acid and benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

Z-Asp-OBzl finds extensive applications across various fields:

Peptide Synthesis

The compound serves as a crucial building block in the synthesis of peptides. Its protective groups allow for selective reactions, enabling stepwise peptide synthesis without unwanted side reactions. This controlled deprotection facilitates the formation of complex peptide structures essential for drug development and biochemical research .

Drug Development

This compound is integral to synthesizing peptide-based drugs and inhibitors. Its ability to form stable peptide bonds makes it suitable for developing therapeutics targeting specific biological pathways .

Biochemical Studies

In biochemical research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. For instance, its derivatives have been employed to investigate the growth of calcium carbonate crystals, revealing insights into biomineralization processes influenced by polypeptide structures .

Case Study 1: Polypeptide Synthesis and Crystal Morphology

A study explored the synthesis of random copolypeptides containing O-phospho-L-threonine and L-aspartic acid using this compound. The research demonstrated that varying the ratios of these residues influenced the morphology of calcium carbonate crystals formed in the presence of these polypeptides. The results indicated that increasing O-phospho-L-threonine residues led to distinctive brushlike calcite formations, showcasing the compound's utility in material science .

Case Study 2: Enzyme Interaction Studies

Another investigation utilized this compound in synthesizing peptide substrates to study their interactions with specific enzymes. The findings contributed to understanding how modifications at the amino acid level can affect enzymatic activity and specificity, highlighting its importance in enzymology research .

Mécanisme D'action

The mechanism of action of Z-Asp-OBzl involves its role as a protective group in peptide synthesis. The carbobenzyloxy (Z) group protects the amino group of aspartic acid, while the benzyl ester protects the carboxyl group. This allows for selective reactions at other functional groups without interference .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Carbobenzyloxy-L-aspartic Acid: Similar structure but lacks the benzyl ester group.

N-Carbobenzyloxy-L-glutamic Acid 1-Benzyl Ester: Similar protective groups but derived from glutamic acid.

N-Carbobenzyloxy-L-aspartic Acid 4-tert-butyl Ester: Similar protective groups but with a tert-butyl ester instead of a benzyl ester.

Uniqueness

Z-Asp-OBzl is unique due to its specific combination of protective groups, which makes it particularly useful in peptide synthesis. The benzyl ester group provides stability and ease of removal under mild conditions, making it a preferred choice in many synthetic protocols .

Activité Biologique

Z-Asp-OBzl, also known as Z-Carbobenzyloxy-L-aspartic acid, is a derivative of aspartic acid that plays a significant role in peptide synthesis and various biological applications. This article explores its chemical properties, biological activities, and implications in research and medicine.

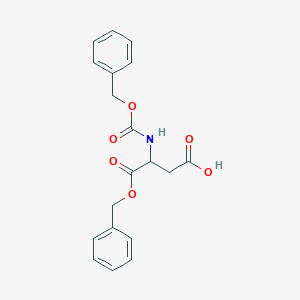

This compound is characterized by the presence of a carbobenzyloxy (Z) group and a benzyl ester (OBzl) protecting group. These modifications allow for selective reactions during peptide synthesis, making it a valuable building block in organic chemistry.

Chemical Reactions

- Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions, yielding N-Carbobenzyloxy-L-aspartic acid and benzyl alcohol.

- Substitution : The benzyl ester can undergo nucleophilic substitution with various functional groups.

- Oxidation and Reduction : Although less common, this compound can participate in oxidation and reduction reactions.

Biological Activity

This compound exhibits several biological activities, primarily due to its role in peptide synthesis and its interactions with various biological systems.

Peptide Synthesis

This compound is extensively used in the synthesis of peptides. Its protective groups prevent unwanted reactions, allowing for the selective assembly of peptide chains. Notably, it has been utilized in the total synthesis of biologically relevant peptides, such as the octadecapeptide of porcine β-melanocyte-stimulating hormone.

Antimicrobial Activity

Research indicates that compounds derived from this compound demonstrate antimicrobial properties. In vitro studies have shown that certain metal complexes formed with this compound exhibit potent activity against various pathogens, comparable to established antibiotics like Gentamicin and Ketoconazole .

Cytotoxicity

The cytotoxic effects of this compound derivatives have been evaluated using human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). Studies suggest that these compounds can inhibit cell viability, indicating potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects involves its ability to form complexes with metal ions (e.g., Cu²⁺, Ni²⁺). These complexes can interact with cellular components, leading to enhanced biological activity. For instance, copper complexes derived from this compound have shown promising results in suppressing tumor growth through various pathways .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Case Studies

- Peptide Synthesis Example : Researchers successfully synthesized a biologically active octadecapeptide using this compound as a key building block. This synthesis demonstrated the compound's utility in constructing complex peptides necessary for therapeutic applications.

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of this compound derivatives on cancer cell lines. The results indicated significant inhibition of cell growth, suggesting potential use in developing anticancer drugs.

- Antimicrobial Studies : Various metal complexes derived from this compound were tested against pathogenic bacteria and fungi. The findings revealed that these complexes exhibited notable antimicrobial activity, supporting their potential use as alternative therapeutic agents.

Propriétés

IUPAC Name |

4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOZWZKJQRBZRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4515-20-2, 4779-31-1 | |

| Record name | 1-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4515-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC173727 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC150012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Z-Asp-OBzl frequently used in peptide synthesis?

A1: this compound serves as a valuable building block in peptide synthesis due to its protected functional groups. The benzyloxycarbonyl (Z) group safeguards the amine group, while the benzyl ester (OBzl) protects the side chain carboxyl group of aspartic acid. This dual protection strategy prevents unwanted side reactions during peptide chain assembly. [, , , , ]

Q2: Can you provide an example of this compound's application in synthesizing a biologically relevant peptide?

A3: Absolutely. This compound played a crucial role in the total synthesis of the octadecapeptide representing the entire amino acid sequence of porcine β-melanocyte-stimulating hormone. Researchers utilized this compound, alongside other protected amino acid derivatives, to assemble the peptide chain successfully. This synthesis showcases the applicability of this compound in constructing complex peptides with biological activity. []

Q3: Beyond traditional peptide synthesis, are there other applications of this compound derivatives?

A4: Yes, researchers have explored the use of this compound derivatives in materials science. For instance, a polyhedral oligomeric silsesquioxane (POSS) core-based aspartate derivative dendrimer, POSS-Z-Asp(OBzl), has demonstrated self-assembly properties in various solvents. This molecule formed gels with distinct morphologies and mechanical properties depending on the solvent polarity, highlighting its potential in creating advanced materials. []

Q4: The research mentions the use of catalytic transfer hydrogenation in conjunction with this compound. What is the significance of this technique?

A5: Catalytic transfer hydrogenation is a mild and efficient method for removing protecting groups like Z and OBzl from peptides after synthesis. Researchers successfully employed this technique to synthesize a ¹⁴C-labeled pentapeptide containing Z-Asp(OBzl). This method offers a valuable alternative to traditional, potentially harsher, deprotection strategies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.